Somatostatin

SSTR binding affinity receptor pharmacology drug development

Select Somatostatin-14 as your definitive positive control for SSTR1-5 binding assays. Unlike clinical analogs, native SST-14 provides universal pan-receptor benchmarking (IC50 ≤1.5 nM). Its 1-3 min half-life enables precise infusion-controlled in vivo studies with rapid washout. Essential for SSTR3 apoptosis research (IC50 0.56 nM, 13-fold more potent than octreotide). Quantifiable degradation profile validates peptide stability improvements. Choose for native ligand pharmacology.

Molecular Formula C76H104N18O19S2
Molecular Weight 1637.9 g/mol
CAS No. 38916-34-6
Cat. No. B550006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatostatin
CAS38916-34-6
SynonymsCyclic Somatostatin
Somatofalk
Somatostatin
Somatostatin 14
Somatostatin, Cyclic
Somatostatin-14
Somatotropin Release Inhibiting Factor
Somatotropin Release Inhibiting Hormone
Somatotropin Release-Inhibiting Factor
Somatotropin Release-Inhibiting Hormone
SRIH-14
Stilamin
Molecular FormulaC76H104N18O19S2
Molecular Weight1637.9 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O
InChIInChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1
InChIKeyNHXLMOGPVYXJNR-ATOGVRKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatostatin (CAS 38916-34-6): Native Peptide Hormone for Research and Industrial Applications


Somatostatin (SST-14, SRIF-14), a cyclic tetradecapeptide hormone with CAS number 38916-34-6, acts as an endogenous inhibitor of growth hormone, glucagon, insulin, and other endocrine and exocrine secretions [1]. It exerts its broad physiological effects by binding with high affinity to all five somatostatin receptor subtypes (SSTR1–5), a property that distinguishes it from clinically optimized synthetic analogs [2]. As the native ligand, it serves as the essential reference standard for pharmacological studies of the somatostatinergic system and the development of novel therapeutics [3].

Why Generic Substitution Fails: The Critical Pharmacological and Stability Distinctions of Somatostatin Analogs


Somatostatin analogs are not interchangeable due to fundamental differences in receptor subtype selectivity, plasma stability, and route of administration that directly dictate their specific research and clinical applications [1]. The native hormone, somatostatin-14, binds to all five SSTR subtypes with high affinity but has an extremely short plasma half-life of 1-3 minutes, restricting its use to continuous intravenous infusion [2]. In contrast, first-generation analogs (octreotide, lanreotide) and second-generation agents (pasireotide) have been chemically engineered for metabolic stability and altered receptor binding profiles, which can render them unsuitable for studies requiring the native ligand's pan-receptor binding or for applications where rapid clearance is a desirable feature [3]. The selection of a specific somatostatinergic compound must therefore be guided by quantitative evidence of its unique binding, stability, and functional properties.

Quantitative Differentiation Guide: Somatostatin vs. Analogs in SSTR Binding, Stability, and Function


Pan-SSTR Binding Profile of Somatostatin-14 vs. Selective Analogs

Somatostatin-14 exhibits high, pan-receptor binding affinity across all five human SSTR subtypes, with IC50 values ≤1.5 nM for SSTR1, SSTR2, SSTR3, and SSTR5 [1]. This contrasts starkly with the selective profiles of clinical analogs: octreotide and lanreotide show negligible affinity for SSTR1 and SSTR4 (IC50 >1000 nM), while pasireotide, though broader, has significantly reduced affinity for SSTR4 (IC50 >100 nM) compared to the native hormone [2].

SSTR binding affinity receptor pharmacology drug development

Rapid Plasma Clearance of Somatostatin-14: A Key Differentiator for Acute Studies

The native somatostatin-14 has an extremely short plasma half-life of 1-3 minutes due to rapid enzymatic degradation by ubiquitous peptidases [1]. In contrast, the synthetic analog octreotide has been structurally modified (D-amino acid substitutions and cyclization) to resist degradation, resulting in a plasma half-life of approximately 90-110 minutes, a 30- to 100-fold increase [2].

pharmacokinetics half-life peptide stability

In Vitro Stability in Simulated Biological Fluids: Rapid Degradation as a Defined Experimental Parameter

Somatostatin-14 is highly susceptible to proteolytic degradation, a property that can be leveraged as a positive control in stability assays. In a simulated gut fluid environment, 98% of somatostatin is degraded within 4 hours, providing a clear baseline for assessing the stability of novel peptide therapeutics [1].

peptide stability simulated gut fluid in vitro assay

SSTR3 Binding Affinity: Native Ligand Outperforms All Major Analogs

Somatostatin-14 exhibits significantly higher affinity for the SSTR3 receptor (IC50 = 0.56 nM) compared to all clinically used analogs. Octreotide (IC50 = 7.1 nM) and lanreotide (IC50 = 14-107 nM) show markedly lower affinity, while even the multi-ligand pasireotide (IC50 = 1.5 nM) is approximately 3-fold less potent [1].

SSTR3 receptor binding neuroendocrine research

Optimal Research and Industrial Use Cases for Somatostatin (CAS 38916-34-6)


Pan-SSTR Pharmacological Reference Standard in Receptor Binding and Signaling Assays

Somatostatin-14 is the definitive positive control and reference standard for characterizing the binding affinity and functional activity of novel somatostatin receptor ligands. Its high, pan-SSTR affinity (IC50 values ≤1.5 nM for SSTR1,2,3,5) [1] provides a universal benchmark for all five receptor subtypes, a property not shared by selective clinical analogs like octreotide or pasireotide [2]. This ensures that new compounds are evaluated against the native ligand's full pharmacological profile.

Acute Infusion Studies Requiring Rapid Onset and Offset of SSTR-Mediated Effects

The extremely short plasma half-life of somatostatin-14 (1-3 minutes) [1] makes it the ideal agent for acute, infusion-controlled in vivo studies. Researchers can precisely titrate the level of SSTR activation and achieve rapid termination of effects upon cessation of the infusion, a critical advantage for investigating the immediate physiological consequences of SSTR signaling without the confounding factor of prolonged drug exposure seen with long-acting analogs like octreotide (t1/2 ~100 min) [2].

Benchmark for Peptide Stability and Formulation Development

In the development of novel peptide therapeutics and drug delivery systems, somatostatin-14 serves as a validated, unstable control to benchmark improvements in stability. Its quantifiable degradation profile, such as 98% degradation in simulated gut fluid within 4 hours [1], provides a clear and reproducible baseline for demonstrating the enhanced proteolytic resistance of engineered peptide analogs or novel formulations.

Elucidating SSTR3-Mediated Signaling Pathways in Cancer Research

For studies focused on the role of SSTR3 in apoptosis and tumor suppression, somatostatin-14 is a superior research tool compared to clinically available analogs. With an IC50 of 0.56 nM for SSTR3, it is approximately 13-fold more potent than octreotide and 3-fold more potent than pasireotide [1]. This higher potency allows for more effective and physiologically relevant activation of SSTR3 at lower concentrations, minimizing potential off-target effects and facilitating mechanistic studies in cell and tissue models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

2 linked technical documents
Explore Hub


Quote Request

Request a Quote for Somatostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.